molecular formula C14H15NO2 B3039696 4-(Benzyloxy)-2-methoxyaniline CAS No. 127285-28-3

4-(Benzyloxy)-2-methoxyaniline

Cat. No.: B3039696
CAS No.: 127285-28-3
M. Wt: 229.27 g/mol
InChI Key: BWRPCILRQOKISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyl ether group and a methoxy group attached to the aromatic ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-methoxyaniline typically involves the following steps:

    Nitration of 4-(Benzyloxy)-2-methoxybenzene: This step introduces a nitro group to the aromatic ring.

    Reduction of the Nitro Group: The nitro group is reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: While specific industrial methods for the production of this compound are not widely documented, the general approach involves large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Various aniline derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methoxyaniline involves its interaction with various molecular targets. The presence of the benzyl ether and methoxy groups influences its binding affinity and reactivity with enzymes and receptors. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biochemical pathways related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-hydroxybenzylamine
  • 4-(Benzyloxy)-2-methoxyphenol

Comparison: 4-(Benzyloxy)-2-methoxyaniline is unique due to the presence of both the benzyl ether and methoxy groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

2-methoxy-4-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRPCILRQOKISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-2-methoxyaniline
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-2-methoxyaniline
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-2-methoxyaniline
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-2-methoxyaniline
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-2-methoxyaniline
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-2-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.